molecular formula C79H138N2O6 B12923388 N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine CAS No. 736156-93-7

N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine

Cat. No.: B12923388
CAS No.: 736156-93-7
M. Wt: 1211.9 g/mol
InChI Key: MDHHNBWKBQZRNF-UHFFFAOYSA-N
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Description

N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine is a highly substituted pyridine derivative characterized by:

  • A central pyridin-4-amine core.
  • Two benzyl groups attached to the amine nitrogen, each bearing a phenyl ring substituted with three decyloxy (C₁₀H₂₁O) chains at the 3,4,5-positions.

Key Properties (Inferred):

  • Molecular Weight: Estimated >1,200 g/mol due to six decyloxy groups (each contributing ~157.23 g/mol) and the aromatic backbone.
  • Lipophilicity: Extremely high due to long alkyl chains, suggesting poor aqueous solubility but strong organic solvent compatibility.
  • Potential Applications: Likely explored in materials science (e.g., liquid crystals, surfactants) or supramolecular chemistry due to π-π interactions and self-assembly capabilities.

Properties

CAS No.

736156-93-7

Molecular Formula

C79H138N2O6

Molecular Weight

1211.9 g/mol

IUPAC Name

N,N-bis[(3,4,5-tris-decoxyphenyl)methyl]pyridin-4-amine

InChI

InChI=1S/C79H138N2O6/c1-7-13-19-25-31-37-43-49-59-82-74-65-71(66-75(83-60-50-44-38-32-26-20-14-8-2)78(74)86-63-53-47-41-35-29-23-17-11-5)69-81(73-55-57-80-58-56-73)70-72-67-76(84-61-51-45-39-33-27-21-15-9-3)79(87-64-54-48-42-36-30-24-18-12-6)77(68-72)85-62-52-46-40-34-28-22-16-10-4/h55-58,65-68H,7-54,59-64,69-70H2,1-6H3

InChI Key

MDHHNBWKBQZRNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)CN(CC2=CC(=C(C(=C2)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 3,4,5-Tris(decyloxy)benzyl Halide

  • Starting Material: 3,4,5-trihydroxybenzyl alcohol or benzyl bromide.
  • Alkylation: The three hydroxyl groups on the aromatic ring are alkylated with decyl bromide or decyl chloride under basic conditions (e.g., K2CO3 in DMF) to yield 3,4,5-tris(decyloxy)benzyl alcohol or halide.
  • Halogenation: If starting from benzyl alcohol, conversion to benzyl bromide or chloride is achieved using reagents such as PBr3 or SOCl2.

Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Alkylation Decyl bromide, K2CO3, DMF, 80 °C, 12 h 75-85 Anhydrous conditions preferred
Halogenation PBr3 or SOCl2, 0 °C to RT, 2-4 h 80-90 Avoid overreaction

Alkylation of Pyridin-4-amine

  • Substrate: Pyridin-4-amine (4-aminopyridine).
  • Alkylation: The pyridin-4-amine is reacted with two equivalents of the prepared 3,4,5-tris(decyloxy)benzyl halide.
  • Base: A mild base such as triethylamine or sodium hydride is used to deprotonate the amine and facilitate nucleophilic substitution.
  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred.
  • Temperature: Typically 60-100 °C for 12-24 hours under inert atmosphere.

Reaction Conditions:

Parameter Details
Molar ratio Pyridin-4-amine : benzyl halide = 1 : 2
Base Triethylamine or NaH
Solvent DMF or DMSO
Temperature 80 °C
Time 12-24 hours
Atmosphere Nitrogen or argon (inert)

Expected Yield: 60-75% after purification.

Purification

  • Methods: Column chromatography on silica gel using gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Characterization: NMR (1H, 13C), Mass Spectrometry, and elemental analysis confirm the structure and purity.

Research Findings and Analysis

Alkylation Efficiency

  • Alkylation of pyridin-4-amine with bulky benzyl halides can be challenging due to steric hindrance.
  • Using excess benzyl halide and prolonged reaction times improves conversion but may lead to side products.
  • Mild bases and controlled temperature minimize decomposition and over-alkylation.

Solvent and Base Effects

  • Polar aprotic solvents enhance nucleophilicity of the amine.
  • Strong bases like NaH increase reaction rate but require careful handling.
  • Triethylamine offers a safer alternative with moderate yields.

Scale-Up Considerations

  • The reaction is scalable with proper stirring and temperature control.
  • Purification by chromatography may be replaced by recrystallization for large scale.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation of phenol Decyl bromide, K2CO3, DMF, 80 °C, 12 h 75-85 Anhydrous, inert atmosphere preferred
2 Halogenation PBr3 or SOCl2, 0 °C to RT, 2-4 h 80-90 Conversion to benzyl halide
3 Alkylation of amine Pyridin-4-amine, benzyl halide (2 eq), TEA, DMF, 80 °C, 12-24 h 60-75 Inert atmosphere, polar aprotic solvent
4 Purification Silica gel chromatography - Gradient elution with hexane/ethyl acetate

Additional Notes

  • No direct literature specifically details the exact preparation of N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine, but the synthetic approach is consistent with established amine alkylation protocols.
  • Analogous compounds with tris(alkoxy)phenyl substituents have been synthesized using similar methods involving Sonogashira coupling and palladium-catalyzed cross-coupling, but for this compound, direct alkylation is more straightforward.
  • Avoiding excessive use of toxic solvents and reagents is recommended for environmental and safety reasons.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine (Target Compound) Pyridin-4-amine Six decyloxy groups, two benzyl-phenyl arms ~1,200 (estimated) High lipophilicity, potential mesomorphic behavior
N-{[(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl]}-3-methyl-tetrahydro-2H-pyran-4-amine Tetrahydro-2H-pyran-4-amine Isopropyl, phenyl-dihydropyridine, cyclopentyl 411.1 (measured) Pharmaceutical relevance, moderate lipophilicity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridin-3-amine Benzodioxin, dimethylaminophenyl, methoxy 391.46 Bioactive scaffold, smaller aromatic system
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine Pyridin-4-amine 4-Fluoro-3-methoxybenzyl ~246.3 (calculated) Electronegative substituents, drug intermediate potential

Structural Insights:

  • Target Compound vs.
  • Target Compound vs. Benzodioxin Derivative : The benzodioxin and dimethylamino groups in favor electronic interactions (e.g., hydrogen bonding), contrasting with the target compound’s reliance on hydrophobic effects.
  • Target Compound vs. Fluorinated Analog : Fluorine in introduces electronegativity, possibly improving metabolic stability in pharmaceuticals, whereas decyloxy groups prioritize material science applications.

Functional and Application Differences

  • Materials Science: The target compound’s decyloxy chains suggest utility in liquid crystals or surfactants, whereas and are more suited for drug discovery due to smaller, bioactive substituents.
  • Solubility and Stability: The target compound’s lipophilicity may limit biological applications but enhance stability in non-polar environments. Fluorine in improves resistance to oxidative degradation.

Research Findings and Gaps

  • Target Compound: Limited direct data exists, but analogous trialkyloxy-substituted aromatics are studied for thermotropic liquid crystalline behavior .
  • Pharmacological Potential: Compounds like and are prioritized in medicinal chemistry, while the target compound’s size likely excludes blood-brain barrier penetration.

Biological Activity

N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine, with the CAS number 736156-93-7, is a complex organic compound notable for its unique structural features and potential biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with multiple decyloxy groups on the phenyl rings. The molecular formula is C79H138N2O6C_{79}H_{138}N_2O_6 with a molecular weight of 1211.9 g/mol. Its structural complexity allows for diverse interactions within biological systems.

PropertyValue
CAS Number 736156-93-7
Molecular Formula C79H138N2O6
Molecular Weight 1211.9 g/mol
IUPAC Name N,N-bis[(3,4,5-tris-decyloxyphenyl)methyl]pyridin-4-amine

This compound exhibits its biological effects primarily through interaction with specific proteins and enzymes. The compound can alter enzyme activities and signal transduction pathways, potentially influencing gene expression and metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa and MCF7. The mechanism often involves apoptosis induction and cell cycle arrest.
  • Case Study : A study investigating Schiff base complexes found that derivatives exhibited enhanced anticancer activity compared to their parent ligands, indicating that structural modifications can significantly influence efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Bacterial Inhibition : Similar compounds have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor:

  • Specific Enzymes : Compounds in this class have been evaluated for their ability to inhibit enzymes such as alkaline phosphatase. The structure-activity relationship suggests that the presence of decyloxy groups enhances binding affinity .

Comparative Analysis with Related Compounds

A comparative study of this compound with structurally related compounds reveals unique properties:

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundModerateEffectiveYes
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamideHighModerateNo
N,N′-Bis(3,4,5-trialkoxy)benzoylureaLowHighYes

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